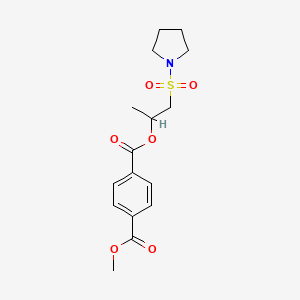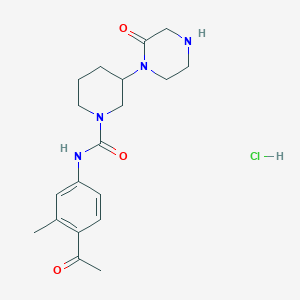
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate, also known as MS-275, is a synthetic benzamide derivative that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. MS-275 has been shown to inhibit the activity of HDAC1, HDAC3, and HDAC6, which are involved in various cellular processes, including cell cycle regulation, apoptosis, DNA repair, and immune response.
作用機序
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate exerts its anti-cancer effects by inhibiting HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes and pro-apoptotic genes. This compound has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90) and the androgen receptor, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. This compound has also been shown to modulate the immune response by increasing the production of cytokines and chemokines, and by enhancing the activity of natural killer cells and T cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has several advantages as a research tool, including its high potency and specificity for HDAC inhibition, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic profile. However, this compound also has some limitations, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its relatively high cost.
将来の方向性
There are several potential future directions for the research and development of 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate and other HDAC inhibitors. These include:
1. Combination therapy: this compound could be used in combination with other cancer therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance their efficacy and reduce toxicity.
2. New indications: this compound could be tested in other diseases, such as autoimmune disorders, cardiovascular diseases, or infectious diseases, where HDAC inhibition has been shown to have therapeutic potential.
3. Novel formulations: New formulations of this compound could be developed to improve its solubility, stability, and bioavailability, and to reduce its toxicity and off-target effects.
4. Biomarker discovery: Biomarkers could be identified to predict the response to this compound and to monitor its efficacy and toxicity in clinical trials.
Conclusion
This compound is a potent and selective HDAC inhibitor that has shown promising results in preclinical and clinical studies for the treatment of various cancers and other diseases. This compound exerts its anti-cancer effects by inhibiting HDAC activity and modulating the immune response, and has also been shown to have neuroprotective effects. Further research is needed to fully understand the mechanisms of action of this compound and to optimize its therapeutic potential.
合成法
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoic acid with 1-pyrrolidinepropan-2-amine to form 4-(1-pyrrolidin-1-ylsulfonylpropan-2-yl)benzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with 1-O-methyl-4-hydroxybenzene in the presence of a base to yield this compound.
科学的研究の応用
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has been tested in preclinical and clinical trials for the treatment of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer, with promising results.
特性
IUPAC Name |
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-12(11-24(20,21)17-9-3-4-10-17)23-16(19)14-7-5-13(6-8-14)15(18)22-2/h5-8,12H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWYFDAHYYYILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCC1)OC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)

![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)

![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)
